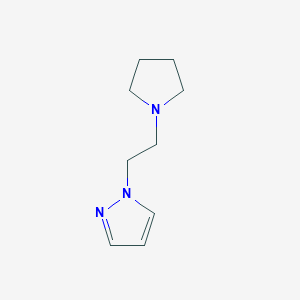
1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole
Übersicht
Beschreibung
The compound “1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction from different cyclic or acyclic precursors .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : A study by Ju (2014) details an expedient route for pyrazole synthesis, highlighting techniques relevant to the synthesis of related compounds, including 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole.
Catalytic Applications : Magubane et al. (2017) explored the use of related pyrazolyl compounds in asymmetric transfer hydrogenation of ketones, suggesting potential catalytic applications for this compound in similar chemical processes (Magubane et al., 2017).
Photoinduced Reactions : Research by Vetokhina et al. (2012) on 2-(1H-pyrazol-5-yl)pyridines, closely related to the compound , uncovered insights into photoinduced proton transfer, potentially applicable to this compound (Vetokhina et al., 2012).
Pharmacological and Biological Applications
Antimicrobial Activity : A study by Asif et al. (2021) on derivatives of 1H-pyrazole, a core structure in this compound, indicated their efficacy as antimicrobial agents, suggesting potential biological applications for the compound (Asif et al., 2021).
Anticancer Properties : Research by Alam et al. (2016) on pyrazole derivatives revealed their potential as anticancer agents, indicating a possible direction for the use of this compound in cancer research (Alam et al., 2016).
Melanogenesis Inhibition : Kikuchi et al. (2015) found that pyrazole-alkaloids from watermelon seeds, structurally similar to this compound, exhibited melanogenesis inhibitory activity, suggesting a potential application in dermatological research (Kikuchi et al., 2015).
Materials Science and Catalysis
Catalysis in Olefin Epoxidation : Figueiredo et al. (2012) discussed the use of a pyrazolylpyridine-molybdenum oxide composite as a catalyst for olefin epoxidation, providing insights into potential catalytic roles for this compound (Figueiredo et al., 2012).
Application in Polymer Light-Emitting Diodes : Tang et al. (2014) synthesized novel iridium(III) complexes with a pyrazolylpyridine derivative for use in polymer light-emitting diodes, suggesting potential electronic applications for related compounds like this compound (Tang et al., 2014).
Ethylene Oligomerization : Nyamato et al. (2015) investigated the use of pyrazolylpyridinamine nickel(II) complexes in ethylene oligomerization, indicating possible industrial applications for related compounds (Nyamato et al., 2015).
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that has been used to create bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in the targets’ function or activity.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity . Therefore, it is plausible that 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole could affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . Therefore, the compound’s ADME properties could impact its bioavailability.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound may bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . This modulation can result in changes in gene expression profiles, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression . Additionally, the compound can induce conformational changes in its target biomolecules, further influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its half-life and overall efficacy . Over time, degradation products may form, potentially altering the compound’s biological activity and its long-term effects on cellular function. In both in vitro and in vivo studies, it is essential to monitor these temporal changes to understand the compound’s full range of effects and ensure accurate experimental results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or enhancing metabolic processes . At higher doses, toxic or adverse effects may occur, including cellular toxicity, organ damage, or disruption of normal physiological functions . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities compared to the parent compound . These metabolic transformations can affect the compound’s overall efficacy and safety profile. Additionally, this compound may influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound may bind to intracellular proteins, affecting its distribution and accumulation within different cellular compartments . These interactions can impact the compound’s overall biological activity and its ability to reach its target sites .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression by interacting with transcription factors or other nuclear proteins . Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-6-11(5-1)8-9-12-7-3-4-10-12/h3-4,7H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQRZIGPRFEDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




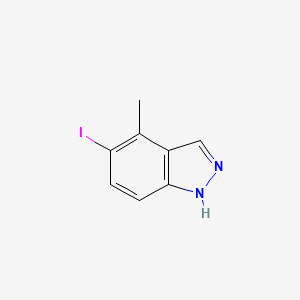
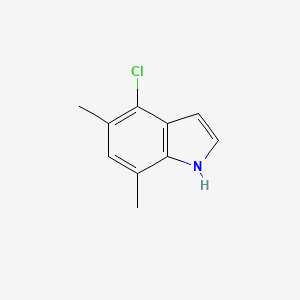
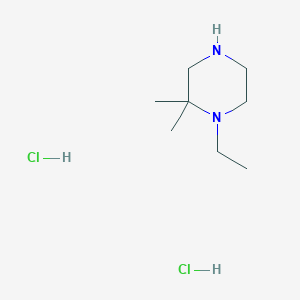
![[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1422629.png)
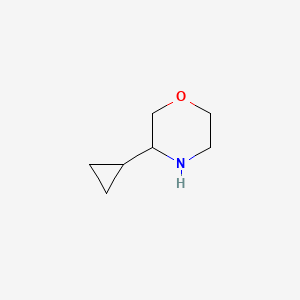

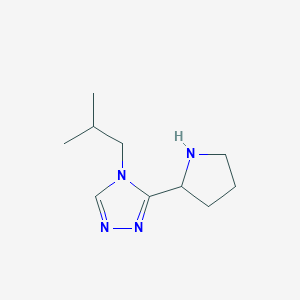
![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)
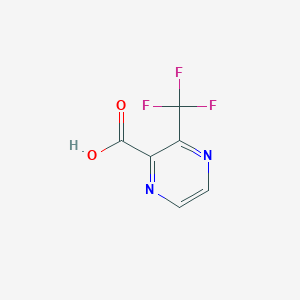
![[3-(Difluoromethyl)phenyl]methanol](/img/structure/B1422637.png)
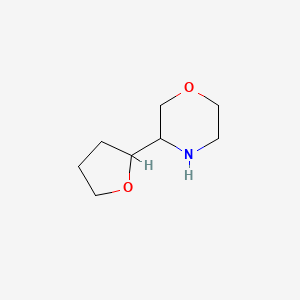
![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)
